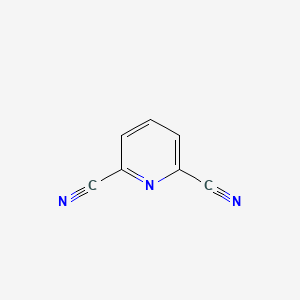

吡啶-2,6-二腈

描述

Pyridine-2,6-dicarbonitrile is a heterocyclic dinitrile . It has the molecular formula C7H3N3 and a molecular weight of 129.12 . It is used as an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development processes and in chemical and pharmaceutical synthesis processes .

Synthesis Analysis

Pyridine-2,6-dicarbonitrile can be synthesized through various methods. One method involves the biotransformation of Pyridine-2,6-dicarbonitrile by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . Another method involves the condensation reaction of the appropriate acyl chlorides and aromatic amides . It can also be synthesized by Sonogashira coupling reactions .Molecular Structure Analysis

The molecular structure of Pyridine-2,6-dicarbonitrile consists of a pyridine ring with two cyano groups attached at the 2 and 6 positions . The compound is a solid at 20 degrees Celsius .Chemical Reactions Analysis

Pyridine-2,6-dicarbonitrile can undergo various chemical reactions. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . It can also be used to synthesize substituted pyridine products .Physical And Chemical Properties Analysis

Pyridine-2,6-dicarbonitrile is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 128.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .科学研究应用

缓蚀

- 吡啶衍生物,包括与吡啶-2,6-二腈相关的衍生物,已因其缓蚀性能而受到研究。安萨里等人(2015 年)研究了某些吡啶衍生物对盐酸中低碳钢的缓蚀作用。这些衍生物显示出显着的缓蚀效率,这归因于在钢表面形成保护膜 (安萨里、库赖希和辛格,2015 年).

- 苏迪尔和库赖希(2014 年)也探讨了吡啶衍生物的缓蚀效率。他们的研究揭示了高抑制效率,突出了这些化合物在缓蚀保护应用中的潜力 (苏迪尔和库赖希,2014 年).

抗菌性能

- 科谢列夫斯基等人(2021 年)对某些吡啶衍生物的抗菌性能进行了研究。这些化合物对各种类型的细菌表现出显着的生物活性,表明它们作为抗菌药物的潜力 (科谢列夫斯基等人,2021 年).

合成和材料科学

- 郭等人(2007 年)提出了机理研究,从而形成了一种新的程序,用于快速微波辅助生成吡啶-3,5-二腈库。这项工作表明此类化合物在促进材料科学中的高效和高通量合成中的作用 (郭、汤普森、雷迪、穆特和陈,2007 年).

- 巴赫格内贾德(2014 年)描述了使用纳米二氧化钛作为催化剂合成吡啶二腈。这突出了吡啶二腈在催化和纳米技术中的应用 (巴赫格内贾德,2014 年).

电化学

- 斯基亚翁等人(1985 年)探索了在电化学中使用聚-2,5-和聚-2,6-吡啶涂层的可能性。他们的研究表明,聚-2,5-吡啶薄膜显示出可逆的阴极循环,表明它们在开发电活性聚合物中的应用 (斯基亚翁、佐蒂和邦滕佩利,1985 年).

安全和危害

Pyridine-2,6-dicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Pyridine-2,6-dicarbonitrile, also known as 2,6-Pyridinedicarbonitrile, is a heterocyclic dinitrile It has been reported that the compound undergoes biotransformation by rhodococcus erythropolis a4 .

Mode of Action

The interaction of Pyridine-2,6-dicarbonitrile with its targets results in its biotransformation to 6-cyanopyridine-2-carboxamide . This transformation is a key aspect of its mode of action.

Biochemical Pathways

It’s known that the compound can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine .

Result of Action

It’s known that the compound undergoes biotransformation to 6-cyanopyridine-2-carboxamide .

属性

IUPAC Name |

pyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1035912-58-3 | |

| Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183130 | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,6-dicarbonitrile | |

CAS RN |

2893-33-6 | |

| Record name | 2,6-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

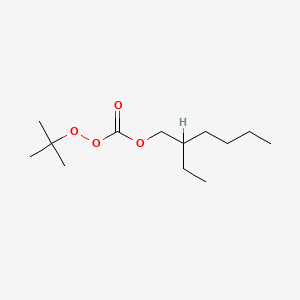

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

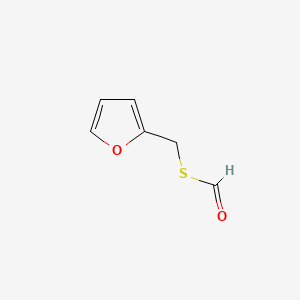

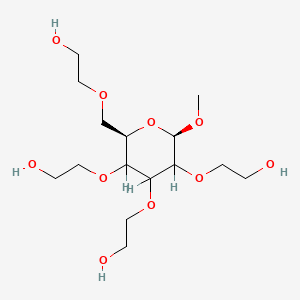

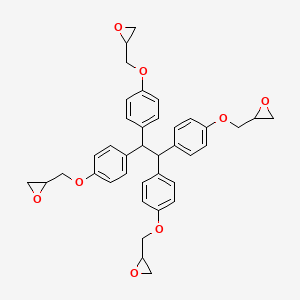

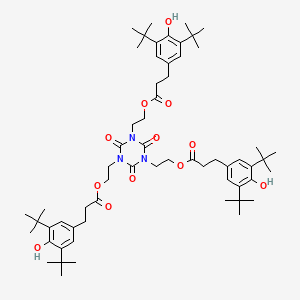

Feasible Synthetic Routes

Q & A

Q1: What makes 2,6-Pyridinedicarbonitrile a valuable ligand in coordination chemistry?

A1: 2,6-Pyridinedicarbonitrile possesses a tridentate N-donor structure, making it a versatile ligand for coordinating with transition metals. [] This coordination can lead to the formation of complexes with interesting photophysical properties, as demonstrated by its ability to form fluorescent complexes with rhodium and iridium. [] The presence of the nitrile groups also offers potential for further functionalization, broadening its applicability in materials design.

Q2: How does 2,6-Pyridinedicarbonitrile contribute to the development of heterogeneous catalysts?

A2: 2,6-Pyridinedicarbonitrile serves as a precursor for covalent triazine frameworks (CTFs). [] These CTFs, with their high surface area and tunable structure, can act as supports for metal nanoparticles and single-atom catalysts. A study demonstrated this by utilizing a 2,6-pyridinedicarbonitrile-derived CTF to support a synergistic structure of Palladium single atoms (Pd1) and Palladium nanoparticles (PdNPs). This catalyst exhibited high activity and selectivity for CO2 hydrogenation to formate under ambient conditions. []

Q3: Can 2,6-Pyridinedicarbonitrile be utilized in the design of organic photoredox catalysts?

A3: Yes, derivatives of 2,6-Pyridinedicarbonitrile can function as organic photoredox catalysts. [] By incorporating electron-donating groups onto the pyridine ring, researchers can tune the molecule's photophysical and electrochemical properties, optimizing its performance in photoredox reactions. These modifications influence the catalyst's absorption and emission spectra, redox potentials, and ultimately, its catalytic activity. []

Q4: What are some challenges associated with using 2,6-Pyridinedicarbonitrile in research?

A4: Despite its versatility, working with 2,6-Pyridinedicarbonitrile presents certain challenges. The synthesis of its derivatives, particularly those with complex donor-acceptor architectures, can be demanding. [] Additionally, optimizing the performance of 2,6-pyridinedicarbonitrile-based catalysts often requires extensive fine-tuning of reaction parameters and catalyst structure, demanding careful experimental design and analysis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)

![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)